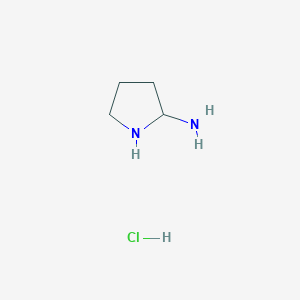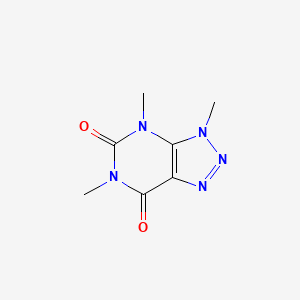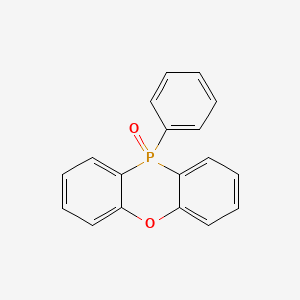
4H-1,3-Benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazine is a heterocyclic compound that contains an oxazine ring fused with a benzene ring. The oxazine ring is a six-membered heterocyclic ring with one oxygen and one nitrogen atom. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4H-1,3-Benzoxazine derivatives can be synthesized through various methods. One common method involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . Another method includes the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . Additionally, the Passerini-azide reaction of 2-azidobenzaldehydes, trimethylsilyl azide, and isocyanides can produce this compound derivatives via a tandem one-pot palladium-catalyzed azide-isocyanide coupling/cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions is one such method that has been optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form more complex heterocyclic compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, ketones, cyanuric chloride, dimethylformamide, and trimethylsilyl azide . Reaction conditions often involve mild temperatures and the presence of catalysts such as palladium .
Major Products
The major products formed from the reactions of this compound include various substituted benzoxazine derivatives, which can exhibit unique chemical and biological properties .
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazine involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and preventing their activity . Additionally, the polymerization of this compound can be influenced by the strength of the C–O and C–N bonds in the oxazine ring, which affects its thermal properties and polymerization ability .
Comparación Con Compuestos Similares
4H-1,3-Benzoxazine can be compared with other similar compounds such as 4H-3,1-Benzoxazin-4-one and its derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications . For example, 4H-3,1-Benzoxazin-4-one derivatives are known for their use as elastase inhibitors and antifungal agents .
List of Similar Compounds
- 4H-3,1-Benzoxazin-4-one
- 1,4-Dihydro-2H-3,1-Benzoxazines
- 6,8-Dibromo-1,2-Hydrobenzoxazines
Propiedades
Número CAS |
254-17-1 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4H-1,3-benzoxazine |
InChI |
InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2 |
Clave InChI |
ALMZBCNUAPKJDP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
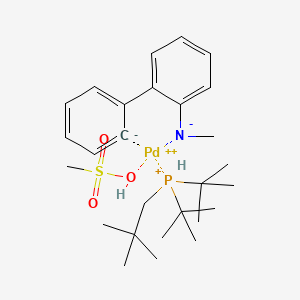
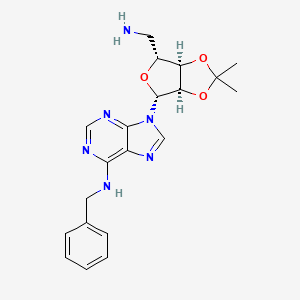
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

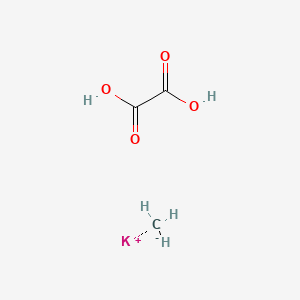

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
